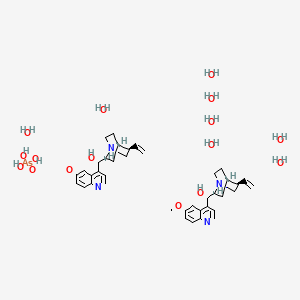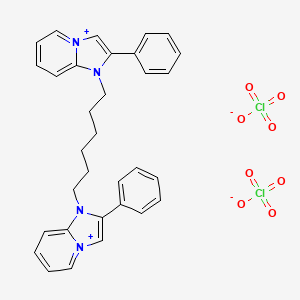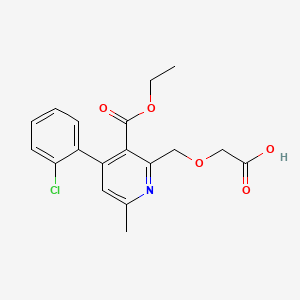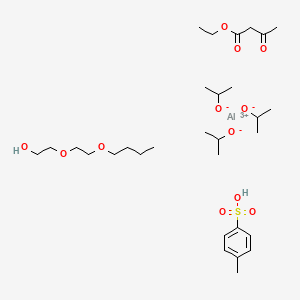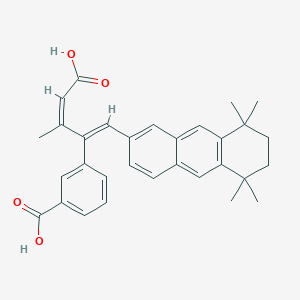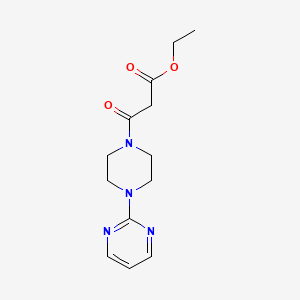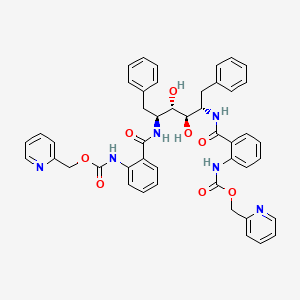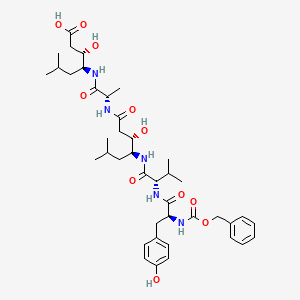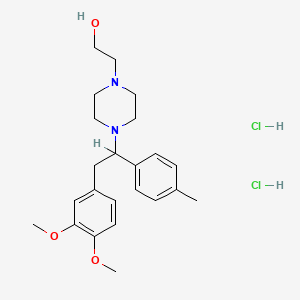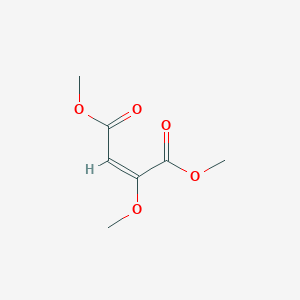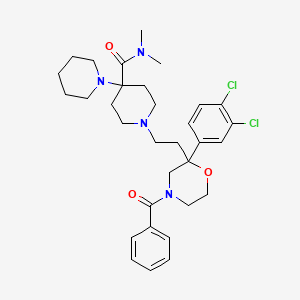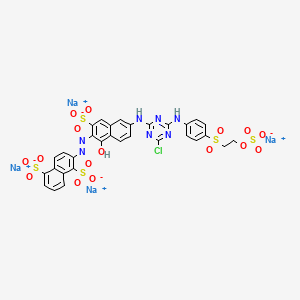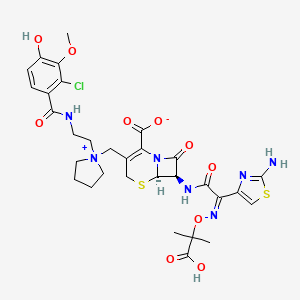![molecular formula C20H31NO4 B12776278 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate CAS No. 94755-54-1](/img/structure/B12776278.png)
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a phenylbutanedioate moiety. It is of interest due to its potential chemical reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate typically involves the reaction of 2-(diethylamino)ethyl methacrylate with other organic compounds under controlled conditions. One common method involves the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . The reaction conditions often include maintaining specific temperatures and using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques ensures the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroxide radicals, while reduction can produce amine derivatives .
Scientific Research Applications
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate involves its interaction with various molecular targets. The diethylaminoethyl group can interact with negatively charged molecules, leading to changes in their conformation and function . This interaction is crucial in applications such as drug delivery, where the compound can facilitate the transport of bioactive molecules across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl methacrylate: A similar compound used in the synthesis of pH-sensitive polymers.
Procaine: An ester of p-aminobenzoic acid and diethylaminoethanol, used as a local anesthetic.
2-(diethylamino)ethyl 4-aminobenzoate: Another ester with applications in medicine.
Uniqueness
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate is unique due to its specific structure, which combines the properties of diethylaminoethyl and phenylbutanedioate groups
Properties
CAS No. |
94755-54-1 |
|---|---|
Molecular Formula |
C20H31NO4 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate |
InChI |
InChI=1S/C20H31NO4/c1-5-20(19(23)24-8-4,17-12-10-9-11-13-17)16-18(22)25-15-14-21(6-2)7-3/h9-13H,5-8,14-16H2,1-4H3 |
InChI Key |
GWAXVRVQRWYZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCCN(CC)CC)(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


